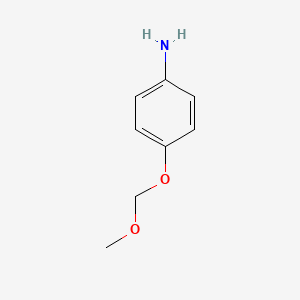

4-(Methoxymethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFXZWXKPPPNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509265 | |

| Record name | 4-(Methoxymethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-30-2 | |

| Record name | 4-(Methoxymethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxymethoxy Aniline

Strategic Functional Group Interconversions Leading to the Compound

The most effective synthesis of 4-(methoxymethoxy)aniline relies on a strategic sequence of functional group interconversions to navigate the issue of competing nucleophilicity in the 4-aminophenol (B1666318) precursor. This multi-step approach involves protection and deprotection to ensure the desired O-alkylation occurs selectively.

The general strategy is as follows:

Protection of the Amine: The more nucleophilic amino group is temporarily protected to prevent it from reacting in the subsequent etherification step. A common method is acetylation, converting 4-aminophenol into N-acetyl-4-aminophenol (paracetamol) using acetic anhydride. wikipedia.org

O-Alkylation of the Phenol (B47542): With the amine protected, the phenolic hydroxyl group is the primary remaining nucleophilic site. It is converted to a methoxymethyl ether. The standard reagent for this is chloromethyl methyl ether (MOM-Cl), used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an inert solvent such as dichloromethane. wikipedia.orgadichemistry.com

Deprotection of the Amine: The final step is the removal of the acetyl protecting group from the nitrogen atom to restore the primary amine functionality. This is typically achieved through acid or base-catalyzed hydrolysis, yielding the target molecule, this compound.

Table 1: Strategic Synthesis of this compound

| Step | Transformation | Typical Reagents | Purpose |

|---|---|---|---|

| 1 | Amine Protection (Acetylation) | Acetic Anhydride ((CH₃CO)₂O) | To deactivate the more nucleophilic amino group and prevent N-alkylation. |

| 2 | Phenol O-Alkylation (MOM Protection) | Chloromethyl methyl ether (MOM-Cl), N,N-Diisopropylethylamine (DIPEA) | To selectively introduce the methoxymethyl ether onto the phenolic oxygen. |

| 3 | Amine Deprotection (Hydrolysis) | Aqueous Acid (e.g., HCl) or Base (e.g., NaOH) | To remove the acetyl group and restore the primary aniline (B41778) functionality. |

Development of Green Chemistry Approaches for Synthesis

Modern synthetic chemistry emphasizes the use of methods that are safer and more environmentally benign. Several green chemistry principles can be applied to the synthesis of this compound.

A primary concern is the use of chloromethyl methyl ether (MOM-Cl), which is a potent carcinogen. wikipedia.org Greener alternatives for introducing the MOM group have been developed. These include using dimethoxymethane (B151124) (also known as methylal) with a catalyst like phosphorus pentoxide or a strong acid, or using methoxymethyl acetate (B1210297) with a Lewis acid catalyst like zinc chloride. oocities.orgadichemistry.com These alternatives avoid the direct handling of the highly hazardous MOM-Cl.

Table 2: Comparison of Reagents for MOM Protection

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | DIPEA, Dichloromethane | High reactivity, well-established | Highly carcinogenic, toxic |

| Dimethoxymethane (Methylal) | P₂O₅ or TfOH catalyst | Lower toxicity, readily available | Requires strong acid catalyst, may not be suitable for acid-sensitive substrates. |

| Methoxymethyl acetate | Lewis Acid (e.g., ZnCl₂) | Milder, lower toxicity than MOM-Cl | Requires stoichiometric activator or catalyst, may be slower. |

Process Optimization for Scalable Production

Transitioning the synthesis of this compound from the laboratory bench to an industrial scale requires careful process optimization to ensure safety, efficiency, and cost-effectiveness. Key areas for optimization include reaction technology and purification methods.

Continuous flow chemistry offers significant advantages for scaling up this synthesis. Using plug flow or other microreactors can dramatically improve heat and mass transfer, which is crucial for controlling potentially exothermic protection/deprotection steps. This enhanced control leads to better process safety, higher product selectivity, and more consistent quality. acs.org For a multi-step synthesis, integrated continuous flow systems can perform protection, alkylation, and deprotection sequentially, minimizing manual handling of intermediates. Superheated flow conditions can also be used to accelerate reaction rates significantly. acs.org

Optimization for scalability also involves adjusting process parameters such as reactant concentrations, temperature, and residence time to maximize throughput and yield. On a large scale, purification by crystallization is highly preferred over chromatographic methods, as it significantly reduces solvent consumption and cost. Therefore, developing a process that yields a crude product pure enough to be purified by a single crystallization is a key goal for industrial production.

Chemical Reactivity and Transformation Chemistry of 4 Methoxymethoxy Aniline

Reactions of the Aromatic Amine Moiety

The aromatic amine group in 4-(Methoxymethoxy)aniline is a key site for various chemical transformations, including N-alkylation, N-acylation, condensation reactions, and oxidative processes.

N-Alkylation and N-Acylation Pathways

N-Alkylation: The nitrogen atom of the aniline (B41778) can be alkylated through several methods. One common approach is reductive alkylation, where the aniline is reacted with a ketone in the presence of a noble metal catalyst and an acid. google.com For instance, N-alkylation of aromatic amines with alcohols can be achieved under mild conditions using a ruthenium-based catalyst. unica.it This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the temporary dehydrogenation of the alcohol to a carbonyl compound, which then condenses with the amine to form an imine. unica.it The subsequent reduction of the imine by the metal hydride yields the N-alkylated secondary amine. unica.it A variety of aromatic primary amines have been successfully alkylated with primary alcohols using this method, resulting in high yields of the corresponding secondary amines. unica.it

N-Acylation: The formation of an amide bond through N-acylation is a fundamental transformation in organic chemistry. researchgate.net This can be achieved by reacting this compound with various acylating agents. For example, the N-acylation of amines is a widely used method for generating N-heterocycle systems with excellent control over regioselectivity and diastereoselectivity. researchgate.net

Condensation Reactions with Carbonyl Compounds

The primary amine group of this compound readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines, also known as Schiff bases. thermofisher.comlibretexts.org These reactions are typically reversible and can be catalyzed by either acids or bases. libretexts.org The formation of an enamine is another possible outcome when reacting with aldehydes or ketones, particularly with secondary amines, and these enamines can act as nucleophiles in a manner similar to enolates. libretexts.org

The resulting imines are valuable intermediates in organic synthesis. For instance, they can participate in reactions like the Julia-Kocienski olefination. In one study, condensation reactions of fluoro PT-sulfones with aldehydes resulted in the formation of fluoroalkylidenes in high yields. acs.org

Oxidative Transformations (e.g., Oxidative Carbonylation)

The aromatic amine moiety can undergo oxidative transformations, with oxidative carbonylation being a significant example. Palladium-catalyzed oxidative carbonylation of arylamines is a promising alternative to the use of phosgene (B1210022) for the synthesis of isocyanates, ureas, and carbamates. researchgate.netmdpi.com In this process, the Pd(II) catalyst is reduced to Pd(0), and a sacrificial oxidizing agent is required to restart the catalytic cycle. researchgate.netmdpi.com

Research has shown that a catalytic system of [PdCl2(dppf)]/FeCl3/LiBr can efficiently catalyze the carbonylation of aniline to selectively form 1,3-diphenylurea. mdpi.com The addition of molecular oxygen to this system significantly increases the reaction rate, although it can shift the selectivity towards the formation of phenyl isocyanate. mdpi.com Furthermore, the oxidative carbonylation of anilines with paraformaldehyde over a cobalt-nitrogen-carbon (CoNC) catalyst has been developed for the synthesis of N-formamides. rsc.orgrsc.orgresearchgate.net The reaction proceeds smoothly for aniline and its derivatives, with electron-donating groups on the benzene (B151609) ring favoring the reaction. rsc.orgrsc.org

Reactivity of the Methoxymethoxy Ether Group

The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl functionalities in organic synthesis due to its stability under various conditions. eurekaselect.comresearchgate.net Its selective cleavage is a critical step in multi-step synthetic sequences.

Selective Cleavage and Deprotection Strategies

The cleavage of the MOM ether in this compound to reveal the parent phenolic hydroxyl group can be accomplished using a variety of reagents and conditions. The choice of deprotection method often depends on the presence of other functional groups in the molecule.

Several methods have been developed for the chemoselective deprotection of phenolic MOM ethers. For example, silica-supported sodium hydrogen sulfate (B86663) can be used as a heterogeneous catalyst for this purpose at room temperature. organic-chemistry.org Other effective reagents include:

Zinc(II) bromide and n-propanethiol: This combination allows for the rapid and selective removal of the MOM group from various substrates, including those with primary, secondary, and tertiary alcohols, in high yields and with high selectivity in the presence of other protecting groups. researchgate.netresearchgate.net

Zirconium(IV) chloride: This Lewis acid can be used for both the protection of alcohols as MOM ethers and their subsequent deprotection. researchgate.net

Cerium(IV) sulfate tetrahydrate: This catalyst can efficiently cleave MOM ethers under microwave-assisted or conventional heating in methanol. kaimosi.com

p-Toluenesulfonic acid (pTSA): A solvent-free method using pTSA has been developed for the efficient and selective deprotection of MOM groups. eurekaselect.com

The table below summarizes some of the reported methods for the deprotection of MOM ethers.

| Reagent/Catalyst | Conditions | Substrate Scope | Reference |

| Silica-supported sodium hydrogen sulfate | Room temperature | Phenolic MOM ethers | organic-chemistry.org |

| ZnBr₂ and n-PrSH | <10 minutes | Primary, secondary, tertiary alcohols, and phenols | researchgate.netresearchgate.net |

| ZrCl₄ | Reflux in isopropanol | Primary and secondary MOM ethers | researchgate.net |

| Ce(SO₄)₂·4H₂O | Microwave or conventional heating in methanol | Phenolic and alkyl MOM ethers | kaimosi.com |

| p-Toluenesulfonic acid (pTSA) | Solvent-free, room temperature | Various MOM ethers | eurekaselect.com |

Stability Profiles under Diverse Reaction Conditions

The methoxymethyl (MOM) ether is known for its stability across a range of reaction conditions, which makes it a valuable protecting group. researchgate.netorganic-chemistry.org It is generally stable under strong basic conditions and in the presence of many nucleophiles and reducing agents. organic-chemistry.org

However, the MOM group is susceptible to cleavage under acidic conditions. organic-chemistry.orgmdma.ch Computational studies on the transetherification of 1,3-bis(methoxymethyl)imidazolidin-2-one (B15082288) derivatives under acidic conditions have shown that the reaction proceeds via a unimolecular nucleophilic substitution (SN1) mechanism. researchgate.net The stability of the MOM group is also influenced by the reaction medium and the presence of other functional groups within the molecule. For instance, the deprotection of phenolic MOM ethers can be achieved with high selectivity in the presence of other protecting groups like silyl (B83357) ethers by carefully choosing the reaction conditions. kaimosi.com

The table below provides a general overview of the stability of MOM ethers under various conditions.

| Condition Type | Reagent/Condition | Stability of MOM Ether | Reference |

| Aqueous | pH < 1, 100°C | Labile | organic-chemistry.orgorganic-chemistry.org |

| pH = 1, RT | Labile | organic-chemistry.orgorganic-chemistry.org | |

| pH = 4, RT | Stable | organic-chemistry.orgorganic-chemistry.org | |

| pH = 9, RT | Stable | organic-chemistry.orgorganic-chemistry.org | |

| pH = 12, RT | Stable | organic-chemistry.orgorganic-chemistry.org | |

| Bases | LDA, NEt₃, Py, t-BuOK | Stable | organic-chemistry.org |

| Nucleophiles | RLi, RMgX, RCuLi, Enolates, NH₃, RNH₂, NaOCH₃ | Stable | organic-chemistry.org |

| Electrophiles | RCOCl, RCHO, CH₃I | Stable | organic-chemistry.org |

| Reducing Agents | H₂/Ni, H₂/Rh, Na/NH₃, LiAlH₄, NaBH₄ | Stable | organic-chemistry.org |

| Oxidizing Agents | KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂ | Stable | organic-chemistry.org |

Electrophilic Aromatic Substitution on the Benzene Ring

The amino and methoxymethoxy groups are both activating and ortho-, para-directing for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. In this compound, the para position is occupied by the methoxymethoxy group, leaving the two ortho positions (C2 and C6) and the two meta positions (C3 and C5) relative to the amino group available for substitution. Due to the strong activating and directing effect of the amino group, electrophilic substitution is expected to occur primarily at the positions ortho to it (C2 and C6).

Halogenation

Halogenation of this compound, such as bromination and iodination, proceeds at the positions ortho to the strongly activating amino group. For instance, the bromination of the closely related 4-(methoxymethyl)aniline (B1590958) is achieved through electrophilic aromatic substitution using bromine or a bromide salt under controlled conditions, typically in a solvent like dichloromethane. smolecule.com This suggests a similar reactivity pattern for this compound. The iodination of anilines can be carried out using reagents like iodine monochloride (ICl). In the case of 4-methoxyaniline, direct electrophilic iodination with ICl in acetic acid at low temperatures results in selective iodination at the 2-position with high efficiency.

Nitration

Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can be complex, often leading to oxidation of the aniline and the formation of a mixture of ortho, meta, and para isomers. masterorganicchemistry.com The formation of a significant amount of the meta product is attributed to the protonation of the amino group in the strongly acidic medium, which forms the anilinium ion, a meta-directing group. masterorganicchemistry.com The methoxymethoxy group in this compound can act as a protecting group for the phenol (B47542) functionality, and its electron-donating nature influences the regioselectivity of the reaction. For related ortho-substituted anilines, controlled nitration can achieve high regioselectivity. smolecule.com For example, the nitration of 2-(methoxymethyl)aniline (B3022783) with fuming nitric acid in acetic acid at low temperatures shows high regioselectivity due to the electronic and steric effects of the substituents. smolecule.com

| Reaction | Reagents and Conditions | Major Product(s) | Reference |

|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide (NBS) in a solvent like dichloromethane. | 2-Bromo-4-(methoxymethoxy)aniline | smolecule.com |

| Iodination | Iodine monochloride (ICl) in acetic acid at 0–5 °C. | 2-Iodo-4-(methoxymethoxy)aniline | |

| Nitration | Nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction may require protection of the amino group to avoid oxidation and improve regioselectivity. | 2-Nitro-4-(methoxymethoxy)aniline and other isomers. | smolecule.comsmolecule.com |

Catalytic Reactions Involving this compound as a Substrate

This compound serves as a versatile substrate in a variety of metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and materials.

Palladium-Catalyzed Reactions

Palladium catalysts are widely used for C-N and C-C bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides, is a powerful method for synthesizing aryl amines. wikipedia.org this compound can act as the amine component in such reactions to form diarylamines. The choice of phosphine (B1218219) ligands, such as X-Phos or BINAP, is crucial for the efficiency of these reactions. smolecule.comwikipedia.org

Another important palladium-catalyzed reaction is the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron species and an organohalide. wikipedia.org Halogenated derivatives of this compound can be coupled with various boronic acids or esters to produce substituted biaryl compounds. nrochemistry.com

Copper-Catalyzed Reactions

Copper-catalyzed reactions provide an alternative and often complementary approach to palladium-catalyzed couplings. The Ullmann condensation, a classical copper-catalyzed reaction, can be used to form C-N bonds. organic-chemistry.org More contemporary copper-catalyzed methods, often employing ligands like N,N'-dimethylethylenediamine, facilitate the amination of aryl halides under milder conditions. uni-muenchen.de this compound can participate as a substrate in these C-N coupling reactions. Additionally, copper catalyzes multi-component reactions. For instance, a copper-catalyzed five-component coupling of amines, formaldehyde (B43269), and trimethylsilyl (B98337) cyanide has been reported to produce dinitrile compounds. nih.gov

Rhodium-Catalyzed Reactions

Rhodium catalysts are effective for various transformations, including C-H activation and insertion reactions. researchgate.netuninsubria.it Rhodium(I) complexes, for example, have been used in carbene B–H bond insertion reactions to synthesize chiral organoboranes. chinesechemsoc.org While specific examples with this compound as a primary substrate are less common in the literature, the amino group can direct C-H functionalization, making it a potential candidate for rhodium-catalyzed C-H activation/amination reactions.

| Reaction Type | Catalyst System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ / X-Phos or BINAP | Aryl Halide (e.g., Aryl Bromide) | N-Aryl-4-(methoxymethoxy)aniline | smolecule.comwikipedia.org |

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | Aryl or Vinyl Boronic Acid/Ester | Substituted Biaryls | wikipedia.orgnrochemistry.com |

| Copper-Catalyzed Amination | CuI / N,N'-dimethylethylenediamine | Aryl Halide (e.g., Aryl Iodide) | N-Aryl-4-(methoxymethoxy)aniline | uni-muenchen.de |

| Cobalt-Catalyzed Cross-Coupling | Cobalt catalyst | tert-Butyl 4-iodopiperidine-1-carboxylate | tert-Butyl 4-(4-(methoxymethoxy)phenyl)piperidine-1-carboxylate | uni-muenchen.de |

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Molecular Architectures

4-(Methoxymethoxy)aniline and its derivatives serve as crucial intermediates for creating intricate molecular structures. evitachem.comevitachem.com The strategic placement of the protected hydroxyl group and the amine functionality allows for sequential and controlled synthetic operations, making it a valuable precursor for a variety of complex targets.

A significant application of this compound is in the synthesis of intermediates for APIs, most notably paracetamol (acetaminophen). researchgate.net Research has demonstrated that utilizing protecting groups can expand the portfolio of products derivable from biomass. researchgate.netnih.gov Specifically, N-acetyl-p-(methoxymethoxy)aniline, a direct derivative, is a key intermediate in a renewable pathway to paracetamol. researchgate.netnih.govosti.govrawdatalibrary.netosti.gov This process often starts from p-hydroxybenzoate found in biomass sources like poplar and palm trees, which is converted to p-hydroxybenzamide. nih.govosti.gov The hydroxyl group can be protected with a MOM group, and the resulting intermediate can be processed to yield paracetamol, showcasing a greener alternative to traditional petroleum-based syntheses. researchgate.netresearchgate.net

Table 1: Key Intermediates in Biomass-to-Paracetamol Synthesis

| Precursor / Intermediate | Role in Synthesis | Reference |

|---|---|---|

| p-Hydroxybenzoate (from biomass) | Initial renewable feedstock. | nih.gov |

| p-Hydroxybenzamide | First-stage targeted bio-derived product. | osti.gov |

| p-(Methoxymethoxy)aniline | Value-added platform chemical derived from protected intermediates. | researchgate.netnih.gov |

| N-acetyl-p-(methoxymethoxy)aniline | Protected intermediate in the renewable synthesis route to paracetamol. | researchgate.netnih.gov |

| p-Aminophenol | Key precursor to paracetamol, formed via Hofmann rearrangement. | nih.govosti.gov |

| Paracetamol | Final Active Pharmaceutical Ingredient. | researchgate.net |

The aniline (B41778) moiety of this compound makes it an ideal starting point for constructing various nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals and functional materials.

Quinolines: The quinoline (B57606) framework is present in numerous biologically active compounds. The use of a methoxymethoxy-protected aniline derivative has been demonstrated in the synthesis of a key building block for Simeprevir, a drug used to treat hepatitis C. thieme-connect.com In this synthesis, the hydroxyl group of a quinoline precursor was protected as a methoxymethyl ether to facilitate subsequent reactions. thieme-connect.com This strategy highlights how this compound could be employed in similar syntheses, such as the Combes or Friedländer quinoline synthesis, where the aniline reacts with a dicarbonyl compound.

Benzotriazoles: These heterocycles are important as UV stabilizers and in medicinal chemistry. The synthesis of substituted benzotriazoles can involve the cyclization of ortho-substituted azo dyes. google.com Protecting groups are essential in these multi-step sequences to prevent side reactions. While direct synthesis often starts from o-phenylenediamine (B120857), orgsyn.org creating complex, functionalized benzotriazoles relies on building blocks like protected anilines to introduce specific substituents onto the benzene (B151609) ring. google.com

Benzimidazoles: The benzimidazole (B57391) scaffold is a privileged structure in medicinal chemistry. Syntheses typically involve the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. ijcrt.orgresearchgate.net By starting with a precursor like this compound, one could first introduce a nitro group ortho to the amine, reduce it to a diamine, and then perform the cyclization. This would yield a benzimidazole with a protected hydroxyl group at a specific position, ready for further elaboration.

Table 2: Synthesis of a Protected Quinoline Intermediate

| Reactant | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate | Methoxymethyl chloride (MOMCl) | Methyl 7-Methoxy-4-(methoxymethoxy)-8-methylquinoline-2-carboxylate | 79% | thieme-connect.com |

Many natural products and their analogues contain a 4-aminophenol (B1666318) core structure. nih.govmdpi.com The synthesis of these complex molecules often requires the use of protecting groups to mask reactive functionalities like phenols and amines while other parts of the molecule are being assembled. rsc.orgacs.org The methoxymethyl (MOM) ether is a commonly used protecting group in such syntheses due to its stability across a range of reaction conditions and its reliable deprotection methods. rsc.org

Therefore, this compound represents a strategic starting material for the synthesis of natural product analogues. It provides the core 4-aminophenol skeleton in a protected form, allowing chemists to build complexity around it. For example, in a synthesis targeting a molecule with a free amine and other sensitive groups, the latent phenol (B47542) can be kept masked as the MOM ether until the final steps, preventing unwanted oxidation or acylation. This approach is a cornerstone of efficient and practical total synthesis. nih.gov

Contribution to Biomass-Derived Chemical Production

The transition from non-renewable chemical feedstocks to renewable sources is a major goal in green chemistry. nih.govosti.gov this compound has emerged as a key target in strategies to convert biomass into valuable platform chemicals. researchgate.netosti.gov Research has outlined a process where p-hydroxybenzoate, which can be derived from the lignin (B12514952) in plants like poplar, is converted into a portfolio of chemicals. nih.govosti.gov

In this pathway, the utilization of protecting groups like the methoxymethyl group allows for the creation of stable, versatile intermediates such as p-(methoxymethoxy)aniline and N-acetyl-p-(methoxymethoxy)aniline. researchgate.netnih.gov These compounds are not only precursors for pharmaceuticals like paracetamol but are also considered valuable, renewably-sourced building blocks in their own right for producing biodegradable plastics, pigments, and other fine chemicals. nih.govosti.gov

Strategic Implementation in Multi-Step Total Synthesis

In the context of multi-step total synthesis of complex natural products, the management of reactive functional groups is paramount. bham.ac.ukuni-koeln.denih.gov this compound is an exemplar of a strategic starting material where a key functional group (the phenol) is masked. The MOM ether protecting group is sufficiently robust to withstand a variety of reaction conditions, including reductions, oxidations, and organometallic reactions, that may be required to build the carbon skeleton of the target molecule.

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-breaking and bond-forming events is fundamental to controlling chemical reactions. For transformations involving 4-(Methoxymethoxy)aniline and related structures, researchers have employed a variety of techniques to shed light on the underlying mechanisms.

The dehydrogenation of amines to imines is a key transformation in organic synthesis. Mechanistic studies, particularly on analogues of this compound, have provided significant insights into the roles of hydride and proton transfer. In the context of iron-catalyzed dehydrogenation, evidence points towards a stepwise mechanism. acs.org This process is distinct from reactions where hydride and proton transfers occur in a single, concerted step. researchgate.net

A proposed pathway for the dehydrogenation of a secondary amine, such as an N-alkylated derivative of an aniline (B41778), involves the initial formation of an iron-amine complex. This is followed by a formal β-hydride elimination to generate an imine and an iron hydride complex. acs.org Density functional theory (DFT) calculations support a stepwise mechanism that includes a rate-determining hydride transfer from the amine to the iron center. This transfer results in the formation of a metal hydride and an iminium intermediate. Subsequently, a proton is transferred from the iminium ion to a ligand on the metal complex, completing the catalytic cycle. acs.org The transfer of electrons and protons can occur between the same donor and acceptor (hydride transfer) or between different centers in what is known as proton-coupled electron transfer (PCET). nih.gov

The general mechanism for the iron-catalyzed dehydrogenation is outlined below:

Coordination: The amine substrate coordinates to the iron catalyst.

Hydride Transfer (Rate-Determining): A hydride ion (H⁻) is transferred from the α-carbon of the amine to the iron center, forming an iron-hydride species and an iminium ion intermediate.

Proton Transfer: A proton (H⁺) is transferred from the nitrogen of the iminium intermediate to a basic site on the catalyst's ligands. acs.org

Product Release: The resulting imine product dissociates from the catalyst, regenerating it for the next cycle.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful and sustainable strategy for forming carbon-nitrogen bonds. organic-chemistry.org This process enables alcohols to be used as alkylating agents for amines, with water being the only byproduct. nih.gov The mechanism avoids the use of hazardous alkylating agents like alkyl halides. cardiff.ac.uk While specific studies on this compound are not detailed, the general mechanism is applicable to anilines of this type.

The catalytic cycle, typically mediated by transition metals like ruthenium, iridium, or iron, involves a sequence of oxidation, condensation, and reduction steps. organic-chemistry.orgnih.govcardiff.ac.uk

Table 1: Steps in the Borrowing Hydrogen Mechanism for N-Alkylation of an Aniline

| Step | Process | Description |

| 1 | Alcohol Oxidation | The metal catalyst abstracts a hydrogen molecule from the alcohol, oxidizing it to the corresponding aldehyde or ketone. The catalyst is temporarily in a metal-hydride state. |

| 2 | Condensation | The aniline (e.g., this compound) reacts with the in situ generated aldehyde to form a hemiaminal intermediate, which then dehydrates to form an enamine or imine. |

| 3 | Reduction (Hydrogenation) | The metal-hydride species, which "borrowed" the hydrogen in the first step, now returns it by reducing the C=N bond of the imine. This hydrogenation step forms the final N-alkylated amine product and regenerates the active catalyst. organic-chemistry.orgnih.gov |

Microwave heating has been shown to accelerate these reactions, often allowing them to proceed under solvent-free conditions. organic-chemistry.org

Kinetic Isotope Effect (KIE) Studies to Determine Rate-Limiting Steps

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction by measuring the change in reaction rate upon isotopic substitution. harvard.edubaranlab.org In the study of reactions involving aniline derivatives, KIE measurements have been instrumental.

For the iron-catalyzed dehydrogenation of 4-methoxy-N-(4-methylbenzyl)aniline, a close analogue of a functionalized this compound, significant KIEs were observed. acs.org These studies involved intermolecular competition reactions between the non-deuterated amine and amines selectively deuterated at the α-carbon or the N-H position.

Table 2: Kinetic Isotope Effect Data for Iron-Catalyzed Amine Dehydrogenation

| Reactants | KIE (kH/kD) | Implication |

| Non-deuterated amine vs. N-deuterated amine | Large | Indicates N-H bond cleavage is involved in or before the rate-determining step. acs.org |

| Non-deuterated amine vs. α-C-deuterated amine | Large | Indicates C-H bond cleavage at the α-position is part of the rate-determining step. acs.org |

Data derived from studies on 4-methoxy-N-(4-methylbenzyl)aniline. acs.org

Catalytic Cycle Analysis in Metal-Mediated Transformations

The analysis of catalytic cycles provides a complete picture of how a catalyst facilitates a chemical transformation. For metal-mediated reactions involving aniline derivatives, the cycle typically involves substrate coordination, one or more key bond-breaking/forming steps, and product release to regenerate the catalyst.

In the iron-catalyzed dehydrogenation of amines, the proposed catalytic cycle is initiated by the coordination of the amine to the iron complex. acs.org The key mechanistic event is the rate-limiting hydride transfer to the metal, followed by a rapid proton transfer. acs.org

A generalized catalytic cycle for a metal-mediated transformation, such as a borrowing hydrogen reaction, can be depicted as follows:

Catalyst Activation/Substrate Coordination: The alcohol substrate coordinates to the metal center.

Oxidative Addition/Dehydrogenation: The catalyst oxidizes the alcohol to an aldehyde, forming a metal hydride species.

Condensation & Imine Formation: The amine (e.g., this compound) condenses with the aldehyde, eliminating water to form an imine.

Reductive Elimination/Hydrogenation: The imine coordinates to the metal hydride, which then reduces the C=N bond to form the functionalized amine product.

Product Dissociation: The final product is released, and the catalyst is regenerated for the next turnover. acs.orgresearchgate.net

DFT calculations and the isolation of reaction intermediates have been crucial in supporting these proposed cycles. For instance, the isolation of stable iron-amine complexes provides direct evidence for the initial coordination step in the dehydrogenation mechanism. acs.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular connectivity and environment can be constructed.

The ¹H NMR spectrum of 4-(Methoxymethoxy)aniline is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals from the protons on the benzene (B151609) ring. Due to the para-substitution pattern, these protons (H-2, H-3, H-5, H-6) would appear as two distinct doublets, characteristic of an AA'BB' spin system. The electron-donating nature of the amino and methoxymethoxy groups would shift these signals upfield relative to unsubstituted benzene.

The protons of the methoxymethoxy group (-O-CH₂-O-CH₃) would produce two separate signals. The methylene (B1212753) protons (-CH₂-) are expected to appear as a singlet, while the methyl protons (-CH₃) would also be a singlet at a more upfield position. The protons of the primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Signals for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic Protons | ~6.8 - 7.0 | Doublet | 2H | Ar-H ortho to -NH₂ |

| Aromatic Protons | ~6.6 - 6.8 | Doublet | 2H | Ar-H ortho to -OCH₂OCH₃ |

| Methylene Protons | ~5.1 - 5.3 | Singlet | 2H | -O-CH₂-O- |

| Amine Protons | Variable (Broad) | Singlet | 2H | -NH₂ |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are anticipated. Four signals would correspond to the aromatic carbons. The two carbons bearing substituents (C-1 and C-4) would have chemical shifts significantly influenced by the attached groups. The remaining two signals would represent the two pairs of equivalent aromatic carbons (C-2/C-6 and C-3/C-5). The carbon of the methoxy (B1213986) group (-O-CH₃) and the methylene carbon (-O-CH₂-O-) would each produce a characteristic signal in the aliphatic region of the spectrum. The chemical shifts are influenced by the electron-donating properties of the nitrogen and oxygen atoms.

Table 2: Predicted ¹³C NMR Signals for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Aromatic Carbon | ~152 - 155 | C-4 (attached to -OCH₂OCH₃) |

| Aromatic Carbon | ~140 - 143 | C-1 (attached to -NH₂) |

| Aromatic Carbon | ~116 - 119 | C-2 / C-6 |

| Aromatic Carbon | ~114 - 116 | C-3 / C-5 |

| Methylene Carbon | ~93 - 96 | -O-CH₂-O- |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). For this compound, the spectra would be dominated by vibrations of the N-H bonds of the amine, the C-O bonds of the ether, the C-N bond, and the aromatic C-H and C=C bonds.

Key expected vibrational frequencies include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methoxymethoxy group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would produce several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹.

C-O Stretching: Strong, characteristic bands for the C-O-C ether linkages are expected in the 1000-1300 cm⁻¹ region. The acetal (B89532) linkage (-O-CH₂-O-) often shows particularly intense absorptions.

C-N Stretching: The aromatic amine C-N stretching vibration would appear in the 1250-1360 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₈H₁₁NO₂, giving it a monoisotopic mass of approximately 153.079 Da.

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 153 would be expected. The fragmentation of this ion would likely proceed through several key pathways:

Alpha-cleavage: Loss of the methyl radical (•CH₃) from the methoxy end to give a fragment at m/z 138.

Cleavage of the methoxymethyl group: Loss of the methoxymethyl radical (•CH₂OCH₃) would result in a fragment at m/z 108.

Loss of formaldehyde (B43269): A common fragmentation pathway for methoxymethyl ethers is the loss of a neutral formaldehyde molecule (CH₂O, 30 Da), which would lead to a fragment ion corresponding to 4-methoxyaniline at m/z 123. This would likely be a very significant peak in the spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Adduct/Fragment | Predicted Identity |

|---|---|---|

| 154.086 | [M+H]⁺ | Protonated Molecular Ion |

| 153.079 | [M]⁺• | Molecular Ion |

| 123.065 | [M - CH₂O]⁺• | Fragment from loss of formaldehyde |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Furthermore, it would reveal the intermolecular interactions that govern the crystal packing. It is expected that the primary amine group would act as a hydrogen bond donor, potentially forming hydrogen bonds with the oxygen atoms of the methoxymethoxy group or the nitrogen atom of a neighboring molecule. These interactions would play a crucial role in the formation of a stable, three-dimensional crystal lattice. The analysis would also determine the planarity of the benzene ring and the torsion angles associated with the methoxymethoxy and amine substituents.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Formaldehyde |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry, and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-(Methoxymethoxy)aniline, DFT calculations are instrumental in determining its optimized molecular geometry, electronic structure, and reactivity descriptors.

Electronic Structure and Geometry: DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations reveal the spatial arrangement of atoms and the distribution of electron density within the molecule. The presence of the electron-donating methoxymethoxy and amino groups significantly influences the electronic environment of the benzene (B151609) ring.

Reactivity Descriptors: From the electronic structure, several key reactivity indices can be derived:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), offering insights into how the molecule will interact with other chemical species.

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO, related to chemical stability. |

| Electronegativity (χ) | A measure of the power of an atom or a group of atoms to attract electrons towards itself. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | The reciprocal of chemical hardness, indicating the ease of charge transfer. |

Potential Energy Surface (PES) Mapping for Reaction Pathways

Potential Energy Surface (PES) mapping is a powerful computational tool for exploring the energy landscape of a chemical reaction. By calculating the energy of the system for various geometric arrangements of the atoms, a multi-dimensional surface is constructed. This surface reveals the minimum energy pathways for reactions, identifies transition states, and determines activation energies.

For this compound, PES mapping can be employed to study various reaction mechanisms, such as electrophilic aromatic substitution or oxidation of the amino group. The calculations would involve identifying the structures of reactants, intermediates, transition states, and products along a chosen reaction coordinate. This detailed understanding of reaction pathways is essential for predicting reaction outcomes and optimizing reaction conditions.

Quantum Chemical Calculations for Thermodynamic and Kinetic Parameters

Quantum chemical calculations, particularly those based on DFT and higher-level ab initio methods, can provide accurate predictions of thermodynamic and kinetic parameters.

Thermodynamic Parameters: By performing frequency calculations on the optimized geometry of this compound, key thermodynamic properties can be determined. These include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

These parameters are crucial for predicting the spontaneity and equilibrium position of chemical reactions involving this compound.

Kinetic Parameters: Transition State Theory (TST) combined with quantum chemical calculations can be used to estimate reaction rate constants. The activation energy, obtained from PES mapping, is a key input for these calculations. Understanding the kinetics of reactions is vital for controlling reaction rates and product selectivity.

| Parameter | Description |

| Enthalpy of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Standard Entropy | The entropy content of one mole of substance under standard state conditions. |

| Gibbs Free Energy of Formation | The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. |

| Activation Energy (Ea) | The minimum amount of energy required for a chemical reaction to occur. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. For this compound, MD simulations can be used to explore its conformational landscape and its interactions with other molecules, such as solvents or biological macromolecules.

Conformational Analysis: The methoxymethoxy group has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore the relative energies and populations of these conformers, providing insight into the molecule's flexibility and preferred shapes in different environments.

Intermolecular Interactions: By simulating this compound in a solvent box (e.g., water), MD can reveal detailed information about solvation structure and dynamics. It can also be used to study the binding of the molecule to a receptor site in a protein, which is crucial for drug design and understanding biological activity.

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and for identifying unknown compounds.

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities from the second derivatives of the energy with respect to atomic displacements, theoretical IR and Raman spectra can be generated. These computed spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to observed spectral bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C atoms in the NMR spectrum. These predictions are highly sensitive to the electronic environment of the nuclei and are a powerful tool for structure elucidation.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. These calculations can help to understand the electronic transitions responsible for the observed absorptions.

| Spectroscopic Technique | Predicted Properties |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. |

| Raman Spectroscopy | Raman scattering activities. |

| NMR Spectroscopy | ¹H and ¹³C chemical shifts. |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths. |

Future Research Trajectories and Emerging Perspectives

Development of Sustainable and Atom-Economical Synthetic Methods

The future synthesis of 4-(Methoxymethoxy)aniline and its precursors is expected to align with the principles of green chemistry, moving away from traditional methods that often rely on harsh conditions and generate significant waste. Traditional syntheses of the parent compound, 4-aminophenol (B1666318), for instance, have involved the nitration of benzene (B151609), an environmentally unfriendly process due to high acid waste and reliance on petrochemical feedstocks digitellinc.com.

Emerging research trajectories will likely focus on several key areas:

Bio-based Feedstocks: A significant shift will be the adoption of renewable starting materials. Lignocellulosic biomass is a promising source for producing phenol (B47542) and hydroquinone, which are key intermediates for 4-aminophenol synthesis digitellinc.com. This bio-based approach drastically improves the carbon footprint compared to petroleum-based routes.

Chemoenzymatic Processes: The use of enzymes, such as nitroreductases, offers a sustainable alternative to precious-metal catalysts for the reduction of nitroaromatics to anilines. These biocatalytic methods operate under mild, aqueous conditions, reduce reliance on heavy metals, and lower energy requirements acs.orgnih.gov.

Improved Atom Economy: Future synthetic routes will be designed to maximize the incorporation of reactant atoms into the final product, a concept known as atom economy. For example, the catalytic synthesis of aniline (B41778) from nitrobenzene (B124822) has a significantly better atom economy (72%) compared to older methods like the Béchamp process (35%) rsc.org. Direct amination of benzene is another area of interest, aiming for a one-pot process that is both atom-efficient and environmentally benign, though challenges in activating C-H and N-H bonds remain acs.org.

These sustainable strategies, once optimized for precursors, can be adapted for the final methoxymethylation step to produce this compound with a minimal environmental impact.

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound into more complex and functional molecules is a key area for future exploration, driven by the development of novel catalytic systems. The inherent challenge in the functionalization of anilines lies in controlling regioselectivity (ortho, meta, or para substitution) bath.ac.uk.

Future research will likely pursue the following avenues:

Advanced Transition-Metal Catalysis: While palladium-catalyzed cross-coupling reactions are well-established, new catalysts are emerging. For instance, novel structured mesh-type Pd/γ-Al2O3/Al catalysts are being developed for more efficient hydrogenation of nitrobenzene to aniline mdpi.com. Rhodium(III) catalysts have been used for the [3 + 2] annulation of aniline derivatives to form indoline (B122111) structures acs.org. The development of specialized ligands, such as S,O-ligands with palladium, can enable previously difficult transformations like para-selective C–H olefination nih.gov.

Photoredox and Electrocatalysis: These methods offer green alternatives to traditional catalysis by using light or electricity to drive chemical reactions. Photocatalysis, for example, can achieve high conversion of nitrobenzene to aniline at room temperature and low pressure frontiersin.org. This avoids the high temperatures and pressures required in many conventional catalytic processes.

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field. Aniline-based catalysts themselves have been shown to improve the rates of derivatization reactions for carbonyl compounds nih.gov. Exploring such metal-free systems for the functionalization of this compound could lead to more sustainable and cost-effective synthetic routes.

The table below summarizes some novel catalytic approaches relevant to aniline chemistry.

| Catalytic Approach | Catalyst Example | Application | Potential Advantage |

| Biocatalysis | Immobilized Nitroreductase | Nitro group reduction | Mild, aqueous conditions; no precious metals acs.orgnih.gov |

| Heterogeneous Catalysis | Pd/γ-Al2O3/Al Mesh | Nitrobenzene hydrogenation | Improved mass transfer efficiency mdpi.com |

| Homogeneous Catalysis | Cp*Rh(III) Complexes | C-H activation / Annulation | Creation of complex heterocyclic structures acs.org |

| Photocatalysis | Ce2S3/TiO2 Heterojunction | Selective hydrogenation | Uses light energy; room temperature operation frontiersin.org |

| Organocatalysis | Anilinium Acetate (B1210297) | Carbonyl derivatization | Metal-free; enhances reaction rates nih.gov |

Expansion of Synthetic Applications in Materials Science and Medicinal Chemistry

The unique structure of this compound makes it a valuable building block for both advanced materials and pharmaceutically active compounds.

In Materials Science: Anilines are fundamental monomers for producing conductive polymers like polyaniline. Future research could explore the incorporation of this compound into polymer chains. The methoxymethyl group could serve two purposes:

Improving Solubility: The presence of the ether linkage can enhance the solubility of the resulting polymers in common organic solvents, facilitating processing and film formation.

Post-Polymerization Modification: The methoxymethyl group is a protecting group that can be removed under acidic conditions. This would allow for the creation of poly(4-hydroxyaniline) films, whose properties could be tuned after the polymer has been processed. This opens up applications in sensors, electrochromic devices, and antistatic coatings.

In Medicinal Chemistry: The aniline scaffold is a common feature in many pharmaceuticals. The methoxymethyl group in this compound can act as a protecting group for the phenolic hydroxyl, allowing for selective reactions at the amine position.

Drug Intermediates: This compound is an ideal precursor for synthesizing complex molecules where a free phenol would interfere with the desired chemical transformations. Derivatives of substituted anilines and anisidines are used to develop active pharmaceutical ingredients (APIs) with antitumor and antiviral activities ossila.com. For example, 4-((7-methoxy-6-nitroquinazolin-4-yl) oxy) aniline is a key intermediate in the synthesis of some antitumor drugs webofproceedings.org.

Bioactive Scaffolds: Research into 4-aminophenol derivatives has demonstrated a wide range of biological activities, including antimicrobial and antidiabetic properties nih.gov. By using this compound, medicinal chemists can build complex molecular architectures around the aniline core and then deprotect the phenol at a late stage to reveal the final bioactive compound. This strategy allows for the creation of diverse libraries of potential drug candidates for screening.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating research and development, and its application to this compound and its derivatives represents a significant future trajectory.

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) is a powerful method for studying reaction mechanisms and predicting the reactivity of molecules. DFT calculations can be used to understand the rotational barriers of acyl aniline derivatives, investigate reaction pathways for catalytic cycles, and analyze the electronic properties that govern reactivity acs.orgscispace.comunimelb.edu.au. Such studies can help rationalize experimental outcomes and guide the design of more efficient synthetic routes. For example, DFT has been used to study the reaction between 4-methyl aniline and OH radicals, providing kinetic and mechanistic insights mdpi.com.

In Silico Pharmacokinetic Prediction: In drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial. In silico methods can rapidly screen virtual libraries of compounds derived from this compound to predict properties like lipophilicity, solubility, and potential toxicity, helping to prioritize which compounds to synthesize and test experimentally nih.govmdpi.comresearchgate.netnih.gov. This computational filtering saves significant time and resources.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For potential drug candidates derived from this compound, molecular docking can identify likely biological targets and elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for biological activity globalresearchonline.netjusst.orgijprajournal.comuomisan.edu.iqresearchgate.net. This provides a rational basis for designing more potent and selective drugs.

The table below highlights the application of various computational methods in the study of aniline derivatives.

| Computational Method | Application | Predicted Properties / Insights |

| Density Functional Theory (DFT) | Mechanistic Studies | Reaction pathways, transition states, rotational energy barriers acs.orgscispace.com |

| DFT / HF | Electronic Properties | HOMO-LUMO gap, dipole moment, chemical reactivity researchgate.net |

| In Silico ADMET | Pharmacokinetics | Absorption, distribution, metabolism, excretion, toxicity nih.govnih.gov |

| Molecular Docking | Drug-Target Interaction | Binding affinity, interaction modes, identification of potential drug candidates globalresearchonline.netjusst.orgijprajournal.comuomisan.edu.iq |

By integrating these advanced computational methods, future research on this compound can transition from empirical trial-and-error to a more rational, prediction-driven approach, unlocking its full potential in various scientific fields.

Q & A

Q. How can researchers synthesize this compound, and what are common intermediates?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous methoxy-substituted anilines (e.g., 4-methoxy-3-(tetrazol-1-yl)aniline) suggest the following pathways:

- Nucleophilic Substitution : React 4-nitroanisole with methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF), followed by reduction of the nitro group using H₂/Pd-C .

- Intermediate Isolation : Key intermediates include 4-nitro-(methoxymethoxy)benzene, which is reduced to the target amine.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How does the methoxymethoxy substituent influence the electronic properties of aniline derivatives in electrophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The methoxymethoxy group (-OCH₂OCH₃) is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution. This directs incoming electrophiles to the para and ortho positions relative to the amine group.

- Experimental Validation :

- Nitration : React with HNO₃/H₂SO₄ at 0–5°C. The substituent enhances reactivity, yielding nitro derivatives at the ortho/para positions.

- Sulfonation : Use H₂SO₄ at 80°C to introduce sulfonic acid groups .

- Characterization : Confirm regioselectivity via H NMR (aromatic proton splitting patterns) and HPLC-MS .

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound derivatives using different reducing agents?

- Methodological Answer :

- Problem : Conflicting yields reported for reductions (e.g., NaBH₄ vs. LiAlH₄).

- Analysis :

- Solvent Polarity : LiAlH₄ (in THF) may over-reduce sensitive groups, while NaBH₄ (in MeOH) is milder but less efficient for nitro groups.

- Optimization :

- Use catalytic hydrogenation (H₂/Pd-C) for nitro-to-amine conversion (90% yield).

- For selective reductions, employ NaBH₄/CuCl₂ in ethanol to minimize side reactions .

- Validation : Compare yields via GC-MS or H NMR integration .

Q. What advanced analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- Structural Confirmation :

- X-ray Crystallography : Resolve bond angles and substituent orientation (e.g., as in 4-Methoxy-N-(4-nitrobenzyl)aniline) .

- NMR Spectroscopy : C NMR identifies methoxymethoxy carbons (δ 55–60 ppm), while H NMR shows splitting patterns for aromatic protons .

- Purity Analysis :

- HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm.

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₁₂N₂O₂: m/z 169.0974) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.